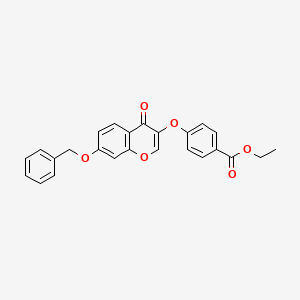

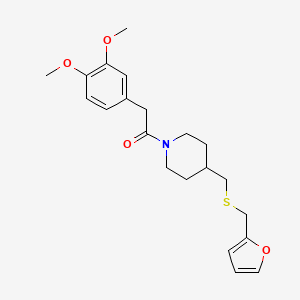

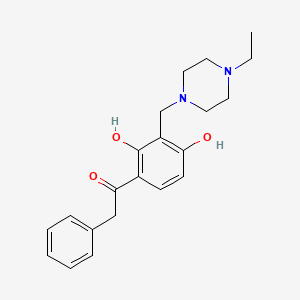

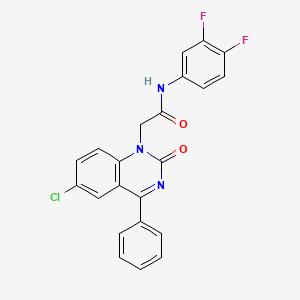

2-(3,4-Dimethoxyphenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may offer insights into its synthesis, molecular structure, and potential chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, a series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized and characterized by various spectroscopic techniques, including 1H NMR, IR, mass spectral, and elemental analysis . This suggests that the synthesis of the compound would likely involve similar techniques for characterization and could be synthesized through a series of reactions involving dimethoxybenzoyl and piperidinyl ethanone moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR spectroscopy. For example, the molecule 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was found to exist in a chair conformation with equatorial orientation of all substituents, as determined by NMR data . This information suggests that the compound may also exhibit a specific conformation that could be determined by similar NMR studies.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes reactions such as halogen-exchange and esterification. The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, for example, demonstrated the use of halogen-exchange reactions and showed that the compound could serve as an effective chemical protective group . This implies that the compound may also undergo similar chemical reactions, potentially serving as a precursor or intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds exhibit properties such as solubility in organic solvents and reactivity towards electrophilic and nucleophilic agents. The antileukemic activity of some compounds suggests potential bioactivity, which could be a property of interest for the compound as well . Additionally, the antioxidant efficacy of related molecules indicates that the compound may also possess antioxidant properties, which could be verified using methods like DPPH and ABTS .

Scientific Research Applications

Wound-Healing Applications

One study evaluated the in vivo wound-healing potential of derivatives similar to the compound . These derivatives showed significant wound healing in treated groups, with faster epithelialization and increased tensile strength of incision wounds compared to standard treatments. This suggests potential therapeutic applications in enhancing wound repair and recovery (Vinaya et al., 2009).

Hydrogen-Bonding Patterns

Research on enaminones, which share structural features with the compound, has detailed the hydrogen-bonding patterns within their structures. This study provides insights into the molecular interactions that could influence the stability and reactivity of similar compounds (Balderson et al., 2007).

Synthetic Applications

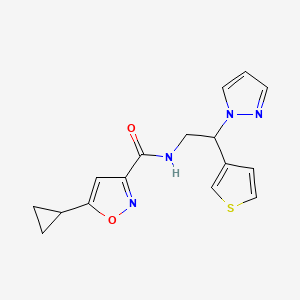

The synthesis of 3-methylthio-substituted furans and related derivatives from compounds bearing resemblance to the one has been explored. This work demonstrates the compound's utility as a precursor in synthesizing a wide range of heterocyclic compounds, highlighting its versatility in organic synthesis (Yin et al., 2008).

Anticancer Properties

Antibacterial and Antifungal Activities

The compound's derivatives have shown promising results in antimicrobial studies. For example, novel synthesized pyrazole derivatives containing a furan nucleus demonstrated significant antibacterial and antitubercular activities, suggesting potential applications in combating infectious diseases (Khumar et al., 2018).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-24-19-6-5-17(12-20(19)25-2)13-21(23)22-9-7-16(8-10-22)14-27-15-18-4-3-11-26-18/h3-6,11-12,16H,7-10,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPHLQSIFPOEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CSCC3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)